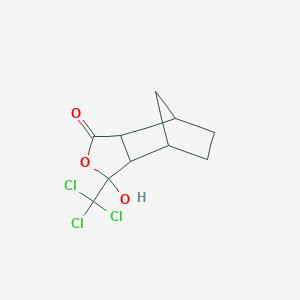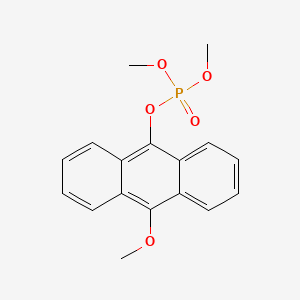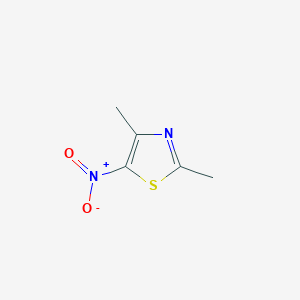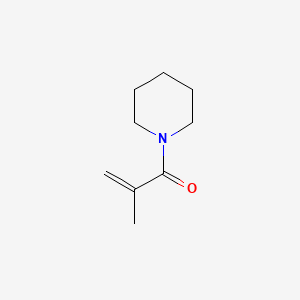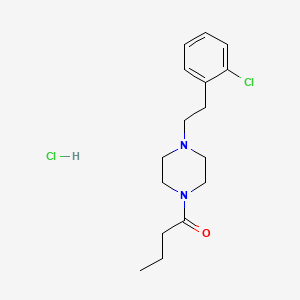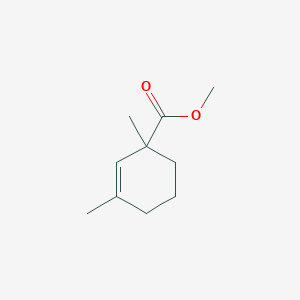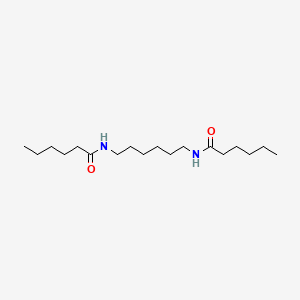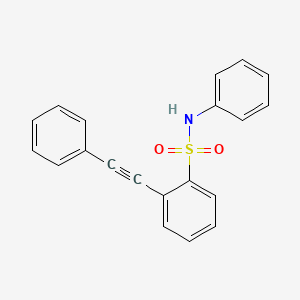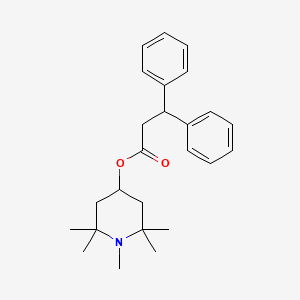
(1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate: is a chemical compound with the molecular formula C25H33NO2 . It is known for its unique structural features, which include a piperidine ring substituted with five methyl groups and a propanoate moiety attached to a diphenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with 3,3-diphenylpropanoic acid. The reaction is carried out under anhydrous conditions using a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: (1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique steric properties make it valuable in the development of new synthetic methodologies .
Biology: The compound is used in biological research to study its effects on cellular processes. It has been investigated for its potential role in modulating enzyme activity and protein interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Its structural features make it a candidate for designing molecules with specific biological activities .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of (1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes, altering their activity and affecting metabolic pathways. This binding can lead to changes in cellular processes such as signal transduction, gene expression, and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
1,2,2,6,6-pentamethylpiperidine: A related compound with similar steric properties but lacking the diphenylpropanoate moiety.
3,3-diphenylpropanoic acid: The acid precursor used in the synthesis of (1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate.
Piperidine derivatives: Various piperidine-based compounds with different substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its combination of a highly substituted piperidine ring with a diphenylpropanoate moiety. This structural arrangement imparts distinct steric and electronic properties, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
20811-87-4 |
|---|---|
Molekularformel |
C25H33NO2 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate |
InChI |
InChI=1S/C25H33NO2/c1-24(2)17-21(18-25(3,4)26(24)5)28-23(27)16-22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,21-22H,16-18H2,1-5H3 |
InChI-Schlüssel |
JKYLARUULDDGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


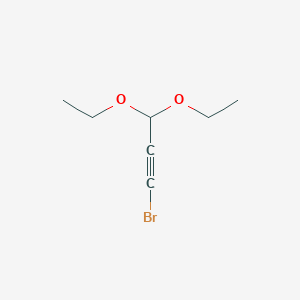
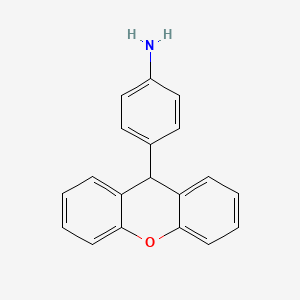
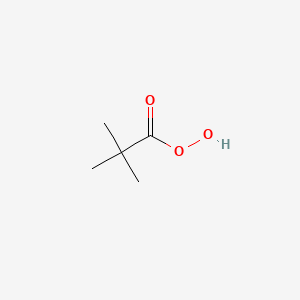

![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
